molecular formula C19H20O6 B5856144 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate

2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No. B5856144
M. Wt: 344.4 g/mol
InChI Key: BOIGDMKZEOXRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate, also known as TMB, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties. TMB belongs to the class of benzodioxane derivatives and is known for its anti-inflammatory, analgesic, and antioxidant properties. In

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate involves the inhibition of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects
2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has been shown to have significant biochemical and physiological effects. In a study conducted on rats, 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate was found to reduce the levels of IL-1β, IL-6, and TNF-α in the serum and colon tissues. 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate also reduced the levels of malondialdehyde (MDA), a marker of oxidative stress, and increased the levels of glutathione (GSH), an antioxidant enzyme. 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has also been found to reduce the expression of COX-2 and iNOS in various cell lines, including RAW 264.7 macrophages and HCT116 colon cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate is also soluble in organic solvents and can be easily dissolved in cell culture media. However, 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has some limitations as well. It has poor aqueous solubility, which can limit its bioavailability in vivo. 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate also has a short half-life, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for the research on 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate. One potential direction is to explore the use of 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate's antioxidant properties make it a potential candidate for the prevention and treatment of these diseases. Another potential direction is to explore the use of 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate in combination with other anti-inflammatory and antioxidant compounds to enhance its therapeutic effects. Finally, further research is needed to explore the pharmacokinetics and pharmacodynamics of 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate in vivo to determine its effectiveness and safety in humans.
Conclusion
In conclusion, 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate is a promising compound with anti-inflammatory, analgesic, and antioxidant properties. Its mechanism of action involves the inhibition of pro-inflammatory cytokines, COX-2, and iNOS, as well as the activation of the Nrf2 pathway. 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has significant biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to explore its potential therapeutic applications and to determine its effectiveness and safety in humans.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-methylphenylacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate as a white crystalline solid with a melting point of 140-144°C.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has shown promising results in various scientific research studies. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and colitis. 2-(4-methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has also been shown to have antioxidant properties, which can be beneficial in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-12-5-7-13(8-6-12)15(20)11-25-19(21)14-9-16(22-2)18(24-4)17(10-14)23-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIGDMKZEOXRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate

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